5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one
Description
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is a bicyclic organic compound characterized by a [2.2.2] ring system, where one nitrogen atom occupies the 2-position of the bicyclo framework. The molecule features a hydroxyl group at the 5-position and a ketone group at the 3-position. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and synthetic organic research.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-hydroxy-2-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10) |
InChI Key |
JIYWBCGWFWAIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, resulting in the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one with structurally related bicyclic compounds, focusing on molecular features, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Bicyclo Framework Variations: Compounds with a [2.2.2] framework (e.g., quinuclidine derivatives) exhibit greater conformational rigidity compared to [2.2.1] or [3.2.1] systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptan-3-one ). This rigidity influences receptor binding and metabolic stability .
Nitrogen Position and Substituents: The 2-azabicyclo[2.2.2]octane core (as in the target compound) places the nitrogen in a distinct electronic environment compared to 1-aza analogs. For example, 1-azabicyclo[2.2.2]octan-3-one derivatives are precursors to non-peptide NK-1 antagonists like CP-96,345, where the nitrogen’s position is critical for receptor interaction . Hydroxyl groups at the 5- or 6-position (e.g., 5-hydroxy vs.
Biological Activity :
- 1-Azabicyclo[2.2.2]octan-3-one oximes demonstrate muscarinic M3 receptor agonism, reversing cognitive deficits in rodent models . In contrast, 2-azabicyclo derivatives with hydroxyl groups (e.g., the target compound) lack documented receptor data but may share synthetic utility as intermediates for bioactive molecules .
- Arylidene-substituted 1-azabicyclo[2.2.2]octan-3-ones exhibit fungistatic and bacteriostatic actions, highlighting the role of substituents in antimicrobial activity .
Synthesis Methods: Claisen-Schmidt condensation is widely used for 1-azabicyclo[2.2.2]octan-3-one derivatives , whereas 2-azabicyclo analogs (e.g., 5-hydroxy derivatives) are synthesized via nucleophilic substitution or cyclization of hydrochlorides in ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
